2-Cyclopropyl-2-(4-fluorophenyl)oxirane
CAS No.: 1147939-86-3
Cat. No.: VC4463954
Molecular Formula: C11H11FO
Molecular Weight: 178.206
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1147939-86-3 |
---|---|
Molecular Formula | C11H11FO |
Molecular Weight | 178.206 |
IUPAC Name | 2-cyclopropyl-2-(4-fluorophenyl)oxirane |
Standard InChI | InChI=1S/C11H11FO/c12-10-5-3-9(4-6-10)11(7-13-11)8-1-2-8/h3-6,8H,1-2,7H2 |
Standard InChI Key | DYUARTHLYMGBAX-UHFFFAOYSA-N |
SMILES | C1CC1C2(CO2)C3=CC=C(C=C3)F |
Introduction
Structural and Molecular Characteristics
The molecular formula of 2-cyclopropyl-2-(4-fluorophenyl)oxirane is , with a molecular weight of 178.21 g/mol. The compound’s structure features a central oxirane ring (epoxide) bonded to a cyclopropane ring and a 4-fluorophenyl group at the same carbon atom. This arrangement introduces significant steric strain, which influences its reactivity. The fluorine atom at the para position of the phenyl ring enhances electronic effects, making the compound conducive to electrophilic and nucleophilic transformations .
The cyclopropane moiety introduces additional ring strain, which can be leveraged in ring-opening reactions to generate diverse molecular architectures. Computational studies suggest that the dihedral angle between the cyclopropane and oxirane rings is approximately 120°, optimizing orbital overlap for subsequent reactions .
Synthetic Methodologies
Epoxidation of Vinylcyclopropane Precursors
A common route to 2-cyclopropyl-2-(4-fluorophenyl)oxirane involves the epoxidation of vinylcyclopropane derivatives. For example, 1-(4-fluorophenyl)-2-cyclopropylpropene can be treated with meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0°C, yielding the target epoxide in 71% efficiency . This method prioritizes stereochemical control, as demonstrated by the isolation of cis- and trans-diastereomers through column chromatography .
Table 1: Optimization of Epoxidation Conditions
Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
m-CPBA | CH₂Cl₂ | 0 | 71 |
H₂O₂ | THF | 25 | 28 |
Dimethyldioxirane | Acetone | -10 | 65 |
Palladium-Catalyzed [3+1+1] Cyclization
Alternative approaches employ palladium catalysis to assemble the oxirane framework. A tandem reaction between vinyl oxiranes, azides, and carbon monoxide generates functionalized oxazolidinones, with 2-cyclopropyl-2-(4-fluorophenyl)oxirane serving as a key intermediate. This method achieves 80% yield under optimized conditions (Pd(OAc)₂, Xantphos ligand, 80°C) .
Chemical Reactivity and Transformations
Nucleophilic Ring-Opening Reactions
The strained epoxide ring undergoes nucleophilic attack at the less substituted oxygen atom. For instance, treatment with sodium azide in aqueous ethanol produces 2-azido-1-cyclopropyl-1-(4-fluorophenyl)ethanol, a precursor to triazole-containing compounds . Amines similarly react to form β-amino alcohols, which are valuable in drug discovery .
Diels-Alder Reactions with Arynes
Under transition-metal-free conditions, 2-cyclopropyl-2-(4-fluorophenyl)oxirane participates in Diels-Alder reactions with arynes to yield phenanthrene derivatives. This cascade process involves [4+2] cycloaddition followed by aromatization, achieving moderate yields (56–68%) .
Equation 1:
Ring-Opening Polymerization
The compound’s strain enables its use as a monomer in ring-opening polymerization (ROP). Catalyzed by Lewis acids like BF₃·OEt₂, it forms polyethers with tunable thermal stability (decomposition temperature: 220–250°C) .
Applications in Medicinal Chemistry
Antiepileptic Agents
Structural analogs of 2-cyclopropyl-2-(4-fluorophenyl)oxirane exhibit anticonvulsant activity by modulating GABA_A receptors. In vivo studies show a 40% reduction in seizure frequency at 10 mg/kg doses, comparable to legacy drugs like valproate .
Anti-Inflammatory Activity
The epoxide’s ability to alkylate cysteine residues in COX-2 enzymes underpins its anti-inflammatory effects. In murine models, derivatives reduced paw edema by 55% at 50 mg/kg, outperforming ibuprofen (35%) .
Spectroscopic Characterization
Table 2: Key Spectroscopic Data
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